N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide

Catalog No.
S3169047
CAS No.
1006336-75-9
M.F
C8H14N4O
M. Wt
182.227
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)pr...

CAS Number

1006336-75-9

Product Name

N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide

IUPAC Name

N'-hydroxy-2-methyl-3-(4-methylpyrazol-1-yl)propanimidamide

Molecular Formula

C8H14N4O

Molecular Weight

182.227

InChI

InChI=1S/C8H14N4O/c1-6-3-10-12(4-6)5-7(2)8(9)11-13/h3-4,7,13H,5H2,1-2H3,(H2,9,11)

InChI Key

CCNIVSZRAZZPIO-UHFFFAOYSA-N

SMILES

CC1=CN(N=C1)CC(C)C(=NO)N

Solubility

not available

N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide is a compound characterized by its unique structural features, including a hydroxyl group and a pyrazole moiety. This compound belongs to a class of derivatives that exhibit significant biological activities, particularly in the context of pharmacology. Its molecular structure can be described as containing a propanimidamide backbone with a hydroxyl substitution at the nitrogen position and a 4-methyl-1H-pyrazole substituent.

The chemical reactivity of N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide can be understood in terms of its functional groups. The hydroxyl group can participate in hydrogen bonding and may act as a nucleophile in various reactions. Pyrazole derivatives are known for their ability to undergo electrophilic substitutions, such as halogenation and nitration, particularly at the C-4 position of the pyrazole ring .

Additionally, the imidamide group can engage in reactions typical for amides, including hydrolysis and condensation reactions, which can lead to the formation of more complex structures or facilitate interactions with biological targets.

N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide exhibits notable biological activities, particularly as a modulator of leucine-rich repeat kinase 2 (LRRK2). LRRK2 is implicated in neurodegenerative diseases such as Parkinson's disease. Compounds with similar structures have been shown to inhibit LRRK2 activity, suggesting potential therapeutic applications for this compound in treating related disorders .

Moreover, pyrazole derivatives are recognized for their anti-inflammatory, analgesic, and antipyretic properties, making them valuable in medicinal chemistry .

The synthesis of N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide can be achieved through several methods:

  • Hydrazine-mediated reactions: This approach involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form pyrazoles. The introduction of the hydroxyl group may occur through subsequent functionalization steps .
  • Triflylation methods: A triflylation reaction followed by hydrazine treatment can yield the desired pyrazole structure under mild conditions, allowing for regioselective introduction of substituents .
  • One-pot reactions: Recent advancements have introduced one-pot methods that streamline the synthesis process by combining multiple steps into a single reaction vessel, enhancing efficiency and reducing waste .

N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide has potential applications in various fields:

  • Pharmaceuticals: Due to its modulatory effects on LRRK2 and other biological targets, it may serve as a lead compound in drug development for neurodegenerative diseases.
  • Agriculture: Compounds with similar structures have been explored for use as agrochemicals due to their biological activity against pests and pathogens.

Studies on the interactions of N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

  • Binding affinity assays: These assays assess how well the compound binds to specific proteins or enzymes, such as LRRK2.
  • In vitro studies: Evaluating the compound's effects on cell lines or primary cells to determine its biological impact and toxicity profile.
  • Molecular docking studies: Computational methods that predict how the compound interacts at the molecular level with target proteins.

N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-MethylpyrazolePyrazole ring with methyl substitutionAnti-inflammatorySimpler structure without hydroxyl group
N-HydroxyureaHydroxylamine derivativeAnticancerLacks pyrazole moiety
5-Amino-1H-pyrazoleAmino group at C5 positionAntimicrobialDifferent substitution pattern affecting activity

The presence of both a hydroxyl group and a pyrazole ring in N'-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide contributes to its distinctive properties compared to these similar compounds.

XLogP3

0.2

Dates

Modify: 2023-07-25

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